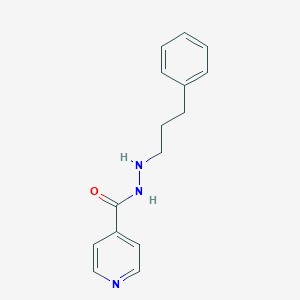

Isonicotinic acid, 2-(3-phenylpropyl)hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isonicotinic acid, 2-(3-phenylpropyl)hydrazide, commonly known as Isoniazid (INH), is an antibacterial agent that is widely used for the treatment of tuberculosis (TB). It is a first-line drug that is highly effective against Mycobacterium tuberculosis, the bacterium that causes TB. INH is a prodrug that requires activation by the bacterial enzyme KatG to exert its antimicrobial effects. It is a potent inhibitor of mycolic acid synthesis, a key component of the bacterial cell wall, leading to bacterial death.

Mecanismo De Acción

Isonicotinic acid, 2-(3-phenylpropyl)hydrazide exerts its antimicrobial effects by inhibiting the synthesis of mycolic acid, a key component of the bacterial cell wall. It is a prodrug that requires activation by the bacterial enzyme KatG to form an active metabolite, which then binds to the target enzyme InhA, leading to the inhibition of mycolic acid synthesis. This results in the disruption of the bacterial cell wall, leading to bacterial death.

Efectos Bioquímicos Y Fisiológicos

Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has been shown to have several biochemical and physiological effects, including the inhibition of mycolic acid synthesis, the disruption of the bacterial cell wall, and the induction of oxidative stress in bacterial cells. Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has also been shown to affect the metabolism of several enzymes, including cytochrome P450, leading to potential drug interactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Isonicotinic acid, 2-(3-phenylpropyl)hydrazide is a potent antibacterial agent that is widely used in the laboratory for the study of TB and other bacterial infections. It has several advantages, including its high efficacy, low toxicity, and ease of use. However, Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has several limitations, including the potential for drug resistance, the need for activation by the bacterial enzyme KatG, and the potential for drug interactions.

Direcciones Futuras

There are several future directions for the study of Isonicotinic acid, 2-(3-phenylpropyl)hydrazide, including the development of new analogs with improved efficacy and reduced toxicity, the investigation of the mechanisms of drug resistance, and the identification of new targets for antibacterial therapy. Other future directions include the investigation of the potential use of Isonicotinic acid, 2-(3-phenylpropyl)hydrazide in the treatment of other bacterial infections, such as leprosy, and the investigation of its antitumor activity.

Métodos De Síntesis

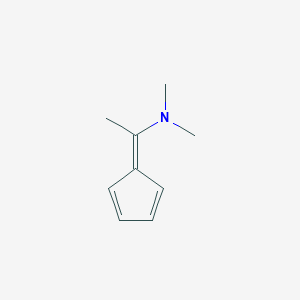

Isonicotinic acid, 2-(3-phenylpropyl)hydrazide can be synthesized through several methods, including the reaction of isonicotinic acid with hydrazine, the reaction of 2-bromo-3-phenylpropionic acid with hydrazine, and the reaction of 3-phenylpropionyl chloride with isonicotinic acid hydrazide. The most commonly used method is the reaction of isonicotinic acid with hydrazine, which yields Isonicotinic acid, 2-(3-phenylpropyl)hydrazide in high yields.

Aplicaciones Científicas De Investigación

Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has been extensively studied for its antimicrobial activity against M. tuberculosis. It is a key component of the standard treatment regimen for TB, which involves a combination of several drugs to prevent the emergence of drug-resistant strains. Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy, and for its antitumor activity.

Propiedades

Número CAS |

13012-71-0 |

|---|---|

Nombre del producto |

Isonicotinic acid, 2-(3-phenylpropyl)hydrazide |

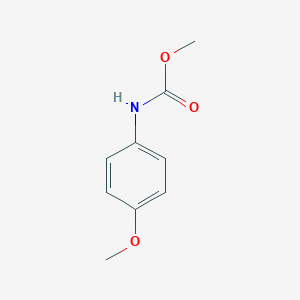

Fórmula molecular |

C15H17N3O |

Peso molecular |

255.31 g/mol |

Nombre IUPAC |

N'-(3-phenylpropyl)pyridine-4-carbohydrazide |

InChI |

InChI=1S/C15H17N3O/c19-15(14-8-11-16-12-9-14)18-17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,17H,4,7,10H2,(H,18,19) |

Clave InChI |

AOEACXXCOFFKKF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCNNC(=O)C2=CC=NC=C2 |

SMILES canónico |

C1=CC=C(C=C1)CCCNNC(=O)C2=CC=NC=C2 |

Otros números CAS |

13012-71-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.